molecular formula C15H12N4OS B2741683 1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea CAS No. 2097872-20-1

1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea

Cat. No.: B2741683
CAS No.: 2097872-20-1
M. Wt: 296.35
InChI Key: LKWPOKSDOVOLHX-UHFFFAOYSA-N
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Description

1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea is a complex organic compound that features a bipyridine moiety and a thiophene ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Urea derivatives with substituted nucleophiles.

Comparison with Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.

    1,10-Phenanthroline: Another bidentate ligand with similar coordination properties.

    Thiophene-2-carboxamide: A thiophene derivative with similar structural features.

Uniqueness: 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea is unique due to its combination of bipyridine and thiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

1-(6-pyridin-4-ylpyridin-3-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(19-14-2-1-9-21-14)18-12-3-4-13(17-10-12)11-5-7-16-8-6-11/h1-10H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWPOKSDOVOLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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